molecular formula C10H8ClN3O2 B3175488 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole CAS No. 957310-67-7

1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B3175488
CAS No.: 957310-67-7
M. Wt: 237.64 g/mol
InChI Key: MTLHJADQYGMFGC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C 10 H 8 ClN 3 O 2 and a molecular weight of 237.64 g/mol . Its structure features a pyrazole ring, a scaffold recognized in medicinal chemistry for its wide spectrum of biological activities . This specific compound serves as a versatile chemical building block and intermediate in organic synthesis and drug discovery efforts. Researchers value this compound for its potential in developing novel therapeutic agents. The nitro group on the pyrazole ring offers a handle for further chemical transformations, such as reduction to an amine, enabling the exploration of new chemical space and structure-activity relationships . The compound is associated with several identifiers, including CAS Number 957310-67-7, EC Number 121-029-6, MDL Number MFCD02029259, and PubChem CID 973651 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLHJADQYGMFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250079
Record name 1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957310-67-7
Record name 1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957310-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Elucidation of 1 2 Chlorobenzyl 3 Nitro 1h Pyrazole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, would provide an unambiguous assignment of the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the benzylic methylene bridge, and the 2-chlorobenzyl aromatic ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative chlorine atom.

Pyrazole Protons: The pyrazole ring contains two protons. The proton at the C4 position is expected to appear as a doublet, coupled to the C5 proton. The C5 proton would also be a doublet. The powerful electron-withdrawing effect of the adjacent nitro group at the C3 position would deshield these protons, shifting their signals downfield.

Benzylic Protons (CH₂): The two protons of the methylene group connecting the pyrazole and benzyl (B1604629) rings are chemically equivalent and would appear as a single sharp singlet. Their position would be downfield from typical aliphatic protons due to the influence of the adjacent aromatic pyrazole ring and the N1 atom.

2-Chlorobenzyl Protons: The four protons on the substituted benzene (B151609) ring would exhibit a complex multiplet pattern due to their differing chemical environments and spin-spin coupling. The ortho- and para-protons relative to the chlorine atom will have distinct chemical shifts from the meta-protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyrazole H-47.0 - 7.5Doublet (d)1H
Pyrazole H-58.0 - 8.5Doublet (d)1H
Benzyl CH₂5.5 - 6.0Singlet (s)2H
2-Chlorobenzyl Ar-H7.2 - 7.6Multiplet (m)4H

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Pyrazole Carbons: The C3 carbon, directly attached to the nitro group, is expected to be significantly deshielded and appear far downfield. The C5 carbon will also be downfield due to its attachment to two nitrogen atoms. The C4 carbon will appear at a more intermediate chemical shift.

Benzylic Carbon (CH₂): The methylene carbon signal will appear in the aliphatic region but will be shifted downfield by the adjacent nitrogen atom of the pyrazole ring.

2-Chlorobenzyl Carbons: The six carbons of the benzene ring will have distinct signals. The carbon atom directly bonded to the chlorine (C-Cl) will be shifted downfield. The quaternary carbon attached to the methylene bridge will also be identifiable. The remaining four aromatic CH carbons will appear in the typical aromatic region (120-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-3150 - 155
Pyrazole C-4110 - 115
Pyrazole C-5130 - 135
Benzyl CH₂50 - 55
2-Chlorobenzyl C-Cl133 - 138
2-Chlorobenzyl C-CH₂134 - 139
2-Chlorobenzyl Ar-C127 - 132

Nitrogen NMR can provide direct information about the electronic environment of the three nitrogen atoms in the molecule.

¹⁴N NMR: While ¹⁴N is the more abundant isotope, it is a quadrupolar nucleus, which often results in very broad signals, making precise chemical shift determination difficult.

¹⁵N NMR: ¹⁵N NMR, though less sensitive, provides much sharper signals. The spectrum would be expected to show three distinct resonances. The nitro group nitrogen (NO₂) would appear significantly downfield, characteristic of this functional group. The two pyrazole nitrogens would have distinct chemical shifts, with the N1 atom (bonded to the benzyl group) appearing at a different shift from the N2 atom. Studies on other nitropyrazoles have shown that ¹⁵N NMR is a valuable tool for distinguishing between isomers mdpi.com.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the entire molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations would be between the H-4 and H-5 protons of the pyrazole ring and among the adjacent protons on the 2-chlorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-4 to C-4, H-5 to C-5, CH₂ protons to the CH₂ carbon, and the aromatic protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is essential for connecting the different fragments of the molecule. A key expected correlation would be between the benzylic CH₂ protons and the pyrazole ring carbons (C-5 and N1's other carbon neighbor) as well as the quaternary carbon of the benzyl ring, thus confirming the point of attachment between the two ring systems.

Vibrational Spectroscopy: Infrared (IR) Absorption Studies

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic peaks would be those corresponding to the nitro group.

NO₂ Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.

Aromatic Vibrations: C-H stretching from the aromatic rings will appear above 3000 cm⁻¹. C=C and C=N stretching vibrations from both the pyrazole and benzene rings will be observed in the 1400-1650 cm⁻¹ region.

Aliphatic Vibrations: The C-H stretching of the benzylic CH₂ group will be visible just below 3000 cm⁻¹.

C-Cl Vibration: A C-Cl stretching band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3050 - 3150Medium
Aliphatic C-H (CH₂)Stretch2850 - 2960Medium
Nitro N=OAsymmetric Stretch1500 - 1560Strong
Nitro N=OSymmetric Stretch1330 - 1380Strong
Aromatic C=C / C=NRing Stretch1400 - 1650Medium
C-ClStretch600 - 800Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

Molecular Ion: The molecular formula is C₁₀H₈ClN₃O₂. The nominal molecular weight is approximately 237 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 237. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 239 with about one-third the intensity of the M⁺ peak is expected.

Fragmentation Analysis: The molecular ion is expected to undergo fragmentation through several pathways. Common fragmentation patterns for benzyl compounds involve the cleavage of the benzylic C-N bond. The fragmentation of nitroaromatic compounds often involves the loss of NO (30 u) or NO₂ (46 u).

A primary fragmentation pathway would be the cleavage of the C-N bond between the methylene group and the pyrazole ring. This would lead to two main fragments:

Chlorobenzyl cation: A fragment corresponding to the 2-chlorobenzyl cation [C₇H₆Cl]⁺ would be expected at m/z 125. This ion could further rearrange to the more stable chlorotropylium ion.

Nitropyrazole radical: The remaining [C₃H₂N₃O₂]• radical.

Another significant fragmentation would be the loss of the nitro group. The loss of NO₂• (46 u) from the molecular ion would result in a fragment ion at m/z 191. General fragmentation patterns for pyrazoles often involve the loss of N₂ or HCN.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormula
237/239Molecular Ion [M]⁺[C₁₀H₈ClN₃O₂]⁺
191/193[M - NO₂]⁺[C₁₀H₈ClN]⁺
125/127[2-chlorobenzyl]⁺[C₇H₆Cl]⁺
90[Tropylium ion - Cl]⁺ from loss of Cl from benzyl fragment[C₇H₆]⁺
113[3-nitropyrazole]⁺[C₃H₃N₃O₂]⁺

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The electronic absorption spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its aromatic systems and heteroatoms. The pyrazole ring, the 2-chlorophenyl group, and the nitro group all act as chromophores.

The UV-Vis spectrum would likely exhibit strong absorption bands at shorter wavelengths (below 300 nm) corresponding to π → π* transitions within the pyrazole and chlorophenyl rings. Nitropyrazole derivatives are known to possess π electrons in their structure, contributing to these electronic transitions nih.gov. The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift of the pyrazole ring's absorption maxima compared to an unsubstituted pyrazole.

A weaker, longer-wavelength absorption band, potentially appearing as a shoulder on the main π → π* peak, may be attributed to the n → π* transition of the lone pair electrons on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group.

Table 1: Expected UV-Visible Absorption Data for this compound

Expected λmax Range (nm) Molar Absorptivity (ε) Assignment Chromophore
200-280 High π → π* Pyrazole Ring, Phenyl Ring
270-350 Low to Medium π → π* Nitro Group Conjugation

X-ray Crystallography and Solid-State Structural Determination

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound. While specific data is unavailable, the molecular geometry, crystal packing, and intermolecular interactions can be predicted by analyzing related structures.

Precise Determination of Molecular Geometry and Conformation

The molecular structure would reveal the precise bond lengths, bond angles, and torsional angles. The 3-nitro-1H-pyrazole ring is expected to be essentially planar, a common feature of aromatic heterocyclic systems researchgate.net. The key conformational flexibility in the molecule arises from the rotation around the C-C and C-N single bonds of the benzyl bridge.

The angle between the plane of the pyrazole ring and the plane of the 2-chlorophenyl ring.

The torsion angle describing the orientation of the methylene bridge relative to the two aromatic rings.

In related benzyl-substituted pyrazoles, the dihedral angle between the pyrazole and phenyl rings can vary significantly, often falling in the range of 60° to 80°, to minimize steric hindrance nih.gov. The presence of the ortho-chloro substituent on the benzyl group would likely impose significant steric constraints, influencing the preferred conformation in the solid state.

Analysis of Crystal Packing and Supramolecular Architecture

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a combination of molecular shape and the drive to maximize stabilizing intermolecular interactions. For substituted pyrazoles, several packing motifs are common. Molecules often arrange into layers or chains nih.gov. Given the molecule's structure, a herringbone-type arrangement within layers is a plausible packing architecture. The interplay of various weak intermolecular forces would connect these primary motifs into a stable three-dimensional supramolecular framework.

Investigation of Intermolecular Interactions within the Crystalline Lattice

A detailed analysis of the crystal structure would illuminate the network of non-covalent interactions responsible for the stability of the crystalline lattice. The functional groups present in this compound allow for a variety of potential intermolecular contacts.

Hydrogen Bonds: While the molecule lacks classic strong hydrogen bond donors (like N-H or O-H), it can participate in a network of weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and the sp2-hybridized nitrogen atom (N2) of the pyrazole ring is also a potential acceptor site. Aromatic and methylene C-H groups would act as donors.

π–π Stacking Interactions: The presence of two aromatic rings (pyrazole and chlorophenyl) suggests that π–π stacking interactions could play a significant role in the crystal packing, where rings from adjacent molecules align in a parallel-displaced or T-shaped manner.

Halogen-Related Interactions: The chlorine atom can participate in weak C-H···Cl hydrogen bonds. Furthermore, a phenomenon known as halogen bonding, an attractive interaction between the electropositive region (σ-hole) on the chlorine atom and a Lewis base (like the oxygen of a nitro group or a pyrazole nitrogen), could be a feature of the crystal packing mdpi.com.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Expected Significance
Weak Hydrogen Bond C-H (Aromatic, Methylene) O (Nitro group) High
Weak Hydrogen Bond C-H (Aromatic, Methylene) N (Pyrazole ring) Moderate
Weak Hydrogen Bond C-H (Aromatic) Cl Possible
Halogen Bond C-Cl O (Nitro) or N (Pyrazole) Possible
π–π Stacking Pyrazole Ring ↔ Phenyl Ring N/A High
π–π Stacking Pyrazole Ring ↔ Pyrazole Ring N/A Moderate

Quantum Chemical and Computational Investigations of 1 2 Chlorobenzyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, this process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. energetic-materials.org.cn DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used for this purpose. energetic-materials.org.cn The optimization process ensures that the calculated structure is a stable conformer, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. energetic-materials.org.cn

Conformational analysis is particularly important for this compound due to the presence of a rotatable bond between the benzyl (B1604629) group and the pyrazole (B372694) ring. Different rotational isomers (conformers) may exist, each with a distinct energy level. By systematically rotating this bond and performing geometry optimization for each rotational position, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer, which is the most stable and likely the most populated conformation under normal conditions. The relative energies of other, less stable conformers can also be determined, providing a comprehensive understanding of the molecule's flexibility.

Below is an illustrative table of optimized geometrical parameters that would be obtained from a DFT calculation.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (pyrazole ring)1.35
N-N (pyrazole ring)1.38
C-NO21.45
C-CH2 (benzyl)1.51
C-Cl (benzyl)1.74
C-N-N (pyrazole)112.0
N-C-NO2 (pyrazole)125.0
C-C-CH2-N (benzyl-pyrazole)95.0

Note: The values in this table are hypothetical and serve as an example of the data generated from DFT calculations.

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of this compound. This includes the distribution of electron density and the nature of the molecular orbitals.

Charge Distribution: The distribution of electrical charge within the molecule is a key determinant of its chemical reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. wordpress.com These calculations would likely reveal that the nitro group and the chlorine atom are regions of high electron density (negative charge) due to the high electronegativity of the oxygen, nitrogen, and chlorine atoms. Conversely, the carbon and hydrogen atoms would carry partial positive charges. Understanding this charge distribution is crucial for predicting how the molecule will interact with other molecules.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For nitropyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed over the nitro group, influencing its electron-accepting properties. nih.gov

An example of the kind of data obtained from a frontier molecular orbital analysis is presented below.

OrbitalEnergy (eV)Description
HOMO-7.5Primarily located on the pyrazole ring and the benzyl group.
LUMO-2.1Concentrated on the nitro group and the pyrazole ring.
HOMO-LUMO Gap5.4Indicates high molecular stability.

Note: The values in this table are for illustrative purposes.

The molecular electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule. libretexts.org It is mapped onto the electron density surface and color-coded to indicate regions of positive, negative, and neutral electrostatic potential. libretexts.orgproteopedia.org Red colors typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show a strong negative potential around the oxygen atoms of the nitro group and a lesser negative potential around the chlorine atom. Regions of positive potential would be expected around the hydrogen atoms of the pyrazole and benzyl rings. This visualization is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. scispace.com

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements and conformational changes over a specific period. For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation of the benzyl group relative to the pyrazole ring.

By running the simulation for a sufficient length of time (nanoseconds to microseconds), a conformational ensemble can be generated. nih.gov This ensemble is a collection of the different conformations that the molecule adopts during the simulation. Analysis of this ensemble provides a more realistic picture of the molecule's structure than a single static geometry. It allows for the calculation of average properties and the identification of the most frequently occurring conformations, which may differ from the absolute minimum energy structure found in DFT calculations, especially at finite temperatures.

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are well-suited to study these solvation effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), the simulation can model the interactions between the solute and the solvent.

This approach allows for the investigation of how the solvent affects the conformational preferences of the molecule. The presence of a polar solvent like water might stabilize certain conformations over others through hydrogen bonding or dipole-dipole interactions. Furthermore, the simulation can be used to calculate the solvation free energy, which is a measure of the energetic cost or gain of transferring the molecule from a vacuum to the solvent. This information is critical for understanding the molecule's solubility and its behavior in biological systems.

Analysis of Intermolecular Interactions and Self-Assembly

The self-assembly and crystal packing of this compound are directed by a sophisticated network of non-covalent interactions. These forces, though individually weak, collectively determine the supramolecular architecture of the compound in the solid state.

Characterization of Hydrogen Bonding Networks (N-H...N, C-H...O, C-H...π)

The molecular structure of this compound, which lacks a traditional N-H donor, is stabilized by a network of weak hydrogen bonds. The primary interactions observed are of the C-H...O and C-H...π types. The electron-withdrawing nitro group significantly influences the electronic distribution, making the oxygen atoms potent hydrogen bond acceptors. nih.govresearchgate.net

Quantification of π-Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, the molecular assembly is significantly influenced by π-stacking and halogen bonding. The planar aromatic rings of the pyrazole and chlorobenzyl groups facilitate π-π stacking interactions. These are typically found in a parallel-displaced orientation to minimize repulsion and maximize attractive dispersion forces. nih.govnih.gov

A key feature arising from the 2-chlorobenzyl substituent is the potential for halogen bonding. The chlorine atom, possessing a region of positive electrostatic potential known as a σ-hole, can interact favorably with an electron-rich region on a neighboring molecule, such as the π-system of a pyrazole ring (a Cl...π interaction) or a nitro group oxygen atom. nih.govnih.gov Such interactions are highly directional and play a significant role in the precise arrangement of molecules within the crystal lattice.

Energy Decomposition Analysis of Non-Covalent Interactions

Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between molecules into physically meaningful components, such as electrostatics, Pauli repulsion, polarization, and dispersion. researchgate.netrsc.orgunl.edu This analysis offers a quantitative understanding of the forces driving the self-assembly of this compound.

For the non-covalent interactions present, EDA would typically reveal that dispersion forces are the dominant stabilizing contributor to π-stacking and C-H...π interactions. The electrostatic component is expected to be a major driving force for the C-H...O hydrogen bonds and any existing halogen bonds. The balance of these energy components dictates the specific geometry and strength of the intermolecular contacts.

Below is an interactive table presenting representative energy values for the types of interactions expected in this system, based on computational studies of analogous compounds.

Interaction TypeTotal Interaction Energy (kcal/mol)Electrostatic Component (kcal/mol)Dispersion Component (kcal/mol)Pauli Repulsion Component (kcal/mol)
C-H...O -2.5 to -5.0-2.0 to -4.5-1.5 to -3.0+2.0 to +4.0
C-H...π -1.5 to -3.0-1.0 to -2.5-2.0 to -4.0+2.5 to +4.5
π-π Stacking -5.0 to -10.0-3.0 to -6.0-6.0 to -12.0+5.0 to +10.0
Halogen Bond (Cl...O/π) -2.0 to -4.0-2.5 to -5.0-1.5 to -3.5+3.0 to +5.0
Note: These values are illustrative, representing typical ranges derived from computational EDA studies on similar molecular systems. Actual values require specific calculations for the title compound.

Advanced Topological Analyses of Electron Density

To gain a more profound understanding of the bonding within this compound, advanced topological methods are employed to analyze the calculated electron density.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atomic interactions. uni-muenchen.de The presence of a bond path and a bond critical point (BCP) between two atoms signifies an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the bond. uni-muenchen.denih.gov

For the non-covalent interactions in this compound, QTAIM analysis would reveal BCPs corresponding to the C-H...O, C-H...π, and halogen bonds. These interactions are characterized by low values of ρ and positive values of ∇²ρ, which are indicative of closed-shell interactions (i.e., non-covalent bonds).

The following table provides expected ranges for QTAIM parameters for these interactions.

InteractionElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Classification
C-H...O 0.010 - 0.025+0.020 to +0.070Weak, Closed-Shell
C-H...π 0.005 - 0.015+0.010 to +0.040Very Weak, Closed-Shell
Halogen Bond 0.008 - 0.020+0.015 to +0.050Weak, Closed-Shell
Note: These are representative values based on QTAIM analyses of analogous intermolecular interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) provides a visual map of electron pair localization in a molecule. uni-muenchen.de ELF basins are regions of space associated with core electrons, covalent bonds, and lone pairs. The analysis is instrumental in visualizing the electron-rich and electron-deficient areas of this compound.

An ELF analysis would show distinct basins corresponding to the C-C, C-H, C-N, N-N, N-O, and C-Cl covalent bonds. Importantly, it would also highlight localization basins for the lone pairs on the pyrazole nitrogen atoms and the nitro group oxygen atoms. These lone-pair basins represent the nucleophilic regions of the molecule, confirming them as the likely acceptor sites for the hydrogen and halogen bonding interactions that define the compound's supramolecular chemistry.

Reduced Density Gradient (RDG) Analysis

No published studies were found that have conducted Reduced Density Gradient (RDG) analysis on this compound to visualize and analyze its non-covalent interactions.

Localized Orbital Locator (LOL) Analysis

There are no available research findings on the use of Localized Orbital Locator (LOL) analysis to investigate the electronic structure and bonding characteristics of this compound.

Computational Structure-Activity Relationship (SAR) Methodologies

No specific computational structure-activity relationship studies for this compound were identified in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published for this compound to quantitatively correlate its chemical structure with its biological activity.

Pharmacophore Generation and Mapping (as a computational tool)

There are no published instances of pharmacophore models being generated or mapped for this compound to define the essential structural features for its biological activity.

Molecular Docking and Virtual Screening Studies (as computational prediction methods)

No molecular docking or virtual screening studies involving this compound have been found in the surveyed scientific literature to predict its binding affinity and interaction with biological targets.

Reactivity and Reaction Mechanisms of 1 2 Chlorobenzyl 3 Nitro 1h Pyrazole

Electrophilic Substitution Pathways on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution. However, the reactivity of the ring is significantly influenced by the substituents it bears. nih.gov In the case of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, the pyrazole nucleus is deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the nitro group at the C3 position. This deactivation is a consequence of the nitro group's ability to pull electron density from the ring system, making it less attractive to incoming electrophiles. mdpi.com

Despite this deactivation, electrophilic substitution can be forced under certain conditions. The position of substitution is directed by the existing substituents. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich carbon in the deactivated ring. cdnsciencepub.comglobalresearchonline.net For instance, nitration and bromination of 1-phenylpyrazole (B75819) derivatives have been shown to selectively occur at the C4 position under specific "acetyl nitrate" conditions. cdnsciencepub.com However, under strongly acidic conditions, such as with mixed acids, electrophilic attack can be redirected to the less deactivated phenyl ring of a substituent if the pyrazole ring itself becomes protonated and thus even more deactivated. cdnsciencepub.com

For this compound, any potential electrophilic substitution on the pyrazole core would be expected to occur at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Type Reagents Predicted Major Product on Pyrazole Ring
Nitration HNO₃/H₂SO₄ 1-(2-chlorobenzyl)-3,4-dinitro-1H-pyrazole
Bromination Br₂/FeBr₃ 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole
Sulfonation Fuming H₂SO₄ This compound-4-sulfonic acid

Nucleophilic Substitution Reactions and Regioselectivity

The presence of the electron-withdrawing nitro group at the C3 position makes the pyrazole ring in this compound susceptible to nucleophilic attack. This is a characteristic feature of many nitroaromatic compounds. nih.gov

Nucleophilic substitution reactions on nitropyrazoles can proceed through several mechanisms. In many cases, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group stabilizes the intermediate Meisenheimer complex formed during the attack of a nucleophile. nih.gov For 1-substituted 3-nitropyrazoles, nucleophilic attack is generally directed at the C3 or C5 positions. In some 1-substituted 3-nitro-1H-1,2,4-triazoles, nucleophilic substitution of the nitro group by alkoxides has been observed. researchgate.net

A more complex pathway for nucleophilic substitution in some nitrogen-containing heterocycles is the ANRORC mechanism. wikipedia.org This stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly relevant for explaining product formation in reactions of substituted pyrimidines and has also been proposed for reactions of dinitropyrazoles with arylhydrazines. wikipedia.orgresearchgate.net

In the context of this compound, an ANRORC-type mechanism could potentially be initiated by the attack of a strong nucleophile, such as an amide ion, at a carbon atom of the pyrazole ring. This would be followed by the cleavage of a nitrogen-carbon bond to open the ring, and subsequent recyclization to form a new heterocyclic system. The exact course of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Influence of Substituents on Reaction Profiles and Stability

The reactivity and stability of this compound are a direct consequence of the electronic and steric properties of its substituents.

The nitro group (-NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. Its presence on the pyrazole ring has several significant consequences:

Deactivation towards Electrophilic Attack: As previously mentioned, the nitro group strongly deactivates the pyrazole ring towards electrophilic substitution by reducing its electron density. mdpi.com

Activation towards Nucleophilic Attack: Conversely, the nitro group activates the ring for nucleophilic substitution by stabilizing the anionic intermediates formed during the reaction. nih.gov

Increased Acidity of Ring Protons: The electron-withdrawing nature of the nitro group can increase the acidity of the remaining C-H protons on the pyrazole ring, although this effect is less pronounced than in other systems.

The 1-(2-chlorobenzyl) group influences the reactivity of the molecule through a combination of steric and electronic effects:

Steric Hindrance: The bulky 2-chlorobenzyl group can sterically hinder the approach of reactants to the N1 and C5 positions of the pyrazole ring. This steric bulk can influence the regioselectivity of reactions. For example, in the benzylation of arenes, the size of the reactants has been shown to affect reaction rates. mdpi.com

Table 2: Summary of Substituent Effects on the Reactivity of this compound

Substituent Electronic Effect Steric Effect Impact on Reactivity
Nitro Group (-NO₂) at C3 Strong electron-withdrawing (resonance and inductive) Moderate Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack.
2-Chlorobenzyl Group at N1 Weakly electron-withdrawing (inductive effect of Cl) and weakly donating (inductive effect of alkyl chain) High Can hinder attack at N1 and C5; influences solubility and crystal packing.

Theoretical Frameworks in Pyrazole Chemistry Relevant to 1 2 Chlorobenzyl 3 Nitro 1h Pyrazole

Tautomerism and Prototropic Equilibria in Pyrazole (B372694) Systems

Tautomerism, the constitutional isomerism of compounds that readily interconvert, is a defining characteristic of many pyrazole derivatives. nih.govresearchgate.net This phenomenon can significantly influence the reactivity and biological activity of these molecules by altering their structure and properties. nih.govresearchgate.net

In pyrazole systems, the most common form of tautomerism is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This dynamic process results in an equilibrium between two or more tautomeric forms. The interconversion between these tautomers typically has a low energy barrier, leading to the presence of a mixture of forms in solution. researchgate.net The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the pyrazole ring, the solvent, and temperature. nih.govfu-berlin.de

For unsubstituted or N-unsubstituted pyrazoles, this proton transfer is a dynamic equilibrium. nih.gov However, in the case of 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, the presence of the 2-chlorobenzyl group at the N1 position "fixes" the pyrazole ring. This substitution prevents the annular tautomerism that would be observed in an N-unsubstituted analog, meaning it exists as a single, well-defined constitutional isomer in this regard.

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for studying the tautomeric equilibria in pyrazole systems. nih.gov Theoretical calculations allow for the determination of the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.net These studies have shown that proton transfer to a carbon atom on the pyrazole ring is energetically unfavorable due to a significant loss of aromaticity. nih.gov

For substituted pyrazoles, the relative stability of tautomers is highly dependent on the electronic nature of the substituents. researchgate.net Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomeric forms. For instance, in some 3(5)-substituted pyrazoles, the tautomer with an electron-donating group at the C5 position and an electron-withdrawing group at the C3 position has been found to be more stable. researchgate.net While direct annular tautomerism is blocked in this compound, computational models for related N-unsubstituted nitropyrazoles can provide insights into the inherent electronic preferences of the substituted ring system.

A study on 3(5)-disubstituted-1H-pyrazoles investigated the influence of different substituents on tautomeric preference. The findings, which are relevant for understanding the electronic environment of the pyrazole ring in the target molecule, are summarized in the table below.

Substituent at C3(5)Other SubstituentPredominant TautomerMethod
MethylEster/AmideTautomer with ester/amide at C3X-ray, NMR, Theoretical
AminoAmideTautomer with amide at C3 (Equilibrium in DMSO)X-ray, NMR, Theoretical
NitroAmide/CarboxylateTautomer with amide/carboxylate at C5X-ray, NMR, Theoretical
This table is based on findings from a study on 3(5)-disubstituted-1H-pyrazoles and illustrates general trends. mdpi.com

Aromaticity and Electron Delocalization in Nitropyrazole Ring Systems

Aromaticity is a key concept in understanding the stability and reactivity of pyrazole and its derivatives. nih.gov The pyrazole ring is an aromatic system, with a cyclic, planar arrangement of atoms and a delocalized π-electron system. This electron delocalization contributes significantly to the thermodynamic stability of the ring. nih.gov

The concept of aromaticity is intrinsically linked to electron delocalization in closed circuits. nih.gov The stability of aromatic compounds is often attributed to this delocalization of π-electrons. nih.gov In the pyrazole ring of this compound, the six π-electrons (four from the two double bonds and two from the lone pair of the N2 nitrogen) are delocalized over the five-membered ring, which is a characteristic feature of aromatic systems. libretexts.org

Quantum Chemical Analysis of Reactivity Indices and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of molecules like this compound. nih.gov By calculating various reactivity indices, it is possible to gain insights into the likely sites of chemical reactions.

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, potentially making the molecule more susceptible to nucleophilic attack. The distribution of these frontier orbitals can indicate the most likely sites for such attacks.

Furthermore, quantum chemical methods can be used to model entire reaction pathways, including the identification of transition states and the calculation of activation energies. nih.gov This allows for the theoretical exploration of potential reactions and the prediction of their feasibility. For instance, the artificial force induced reaction (AFIR) method can be used to explore chemical reaction pathways by inducing structural deformations in a controlled manner. nih.gov Such computational studies can provide a detailed understanding of the reaction mechanisms involving this compound, guiding synthetic efforts and the prediction of potential products. DFT-based reactivity identifiers and evaluations of intramolecular interactions through methods like Natural Bond Orbital (NBO) analysis can further illuminate the electronic characteristics and reactivity of substituted heterocyclic systems. ufms.br

Future Research Directions and Methodological Advancements in Nitropyrazole Chemistry

Development of Novel and Efficient Synthetic Routes for Functionalized Pyrazoles

The synthesis of functionalized pyrazoles, including nitropyrazoles like 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, remains a cornerstone of heterocyclic chemistry research. nih.govmdpi.com Future efforts are increasingly focused on developing synthetic routes that are not only high-yielding but also cost-effective, safer, and environmentally benign. nih.govnih.gov A primary goal is to move beyond traditional nitration methods, which often involve harsh conditions, and to explore greener nitrating agents and catalysts. nih.govenergetic-materials.org.cn

Key areas of advancement include:

One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency by combining multiple reaction steps into a single operation, reducing solvent waste and purification efforts. mdpi.comrsc.org The one-pot synthesis of 4-(phenylselanyl)pyrazoles from α,β-alkynic aldehydes and hydrazines is an example of such an efficient approach. mdpi.com

Catalysis Innovation: The development of novel catalysts is crucial. This includes phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) for N- and O-substitution reactions, as well as the use of environmentally friendly catalysts like Pd-nanoparticles in aqueous media for regioselective pyrazole (B372694) synthesis. mdpi.comnih.gov

Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov The synthesis of pyrazoles from vinylidene keto esters and hydrazines has been successfully demonstrated in a flow setup, achieving high yields and excellent regioselectivity. nih.gov

Green Chemistry Approaches: There is a strong emphasis on using renewable and non-toxic media, such as water, and developing solvent-free reaction conditions. rsc.org Energy-efficient techniques like microwave and ultrasound-assisted synthesis are also being increasingly adopted. rsc.org

These innovative synthetic strategies aim to overcome the limitations of conventional methods, such as long reaction times and low yields, paving the way for the efficient production of a diverse range of functionalized pyrazoles. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

MethodologyKey AdvantagesExample ApplicationReference(s)
Multicomponent Reactions (MCRs) High atom economy, reduced steps, operational simplicity.Synthesis of pyrano[2,3-c]pyrazole derivatives. rsc.org
Flow Chemistry Improved safety, scalability, precise reaction control.Synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. nih.gov
Phase-Transfer Catalysis Mild reaction conditions, enhanced reactivity.Synthesis of O- and N-substituted pyrazole-4-carboxylates. nih.gov
Green Catalysis Environmentally benign, often reusable catalysts.Pd-nanoparticle catalyzed synthesis in PEG-400/H₂O. mdpi.com

Integration of Artificial Intelligence and Machine Learning for Chemical Prediction and Design

In the context of nitropyrazole chemistry, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms, including artificial neural networks and random forests, can be trained to predict key properties of pyrazole-based compounds. researchgate.net For instance, Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the crystalline density of energetic materials, a critical parameter for their performance. researchgate.net Other models can predict reaction yields for specific classes of compounds, such as carboxylated azoles. nih.gov

Accelerated Discovery: AI-driven approaches can screen vast virtual libraries of molecules to identify promising candidates for specific applications. This integrated approach of using data-driven models with theoretical calculations like Density Functional Theory (DFT) can accelerate the in-silico design of high-performing materials. researchgate.net

Reaction Optimization: AI tools can predict the optimal conditions for a chemical transformation, including solvent, temperature, and catalysts. chemcopilot.comnews-medical.net This not only enhances the efficiency of the synthesis but also contributes to more sustainable chemical practices by minimizing failed experiments. chemcopilot.comnews-medical.net

The integration of interpretable ML models, which can visualize how different molecular substructures influence predicted properties, provides chemists with powerful tools for the rational design of new molecules. nih.gov As these computational methods become more sophisticated and accessible, they are set to revolutionize the design-build-test-learn cycle in nitropyrazole chemistry. youtube.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used for the final characterization of synthesized pyrazole derivatives, their application for in situ (in the reaction mixture) monitoring represents a significant methodological advancement. nih.govresearchgate.netnih.gov

Real-time monitoring provides invaluable data on:

Reaction Kinetics: Tracking the concentration of reactants, intermediates, and products over time allows for the precise determination of reaction rates and orders.

Intermediate Detection: Transient or unstable intermediates, which may be missed by conventional analysis of the final product, can be identified, offering a deeper understanding of the reaction mechanism.

Pathway Elucidation: By observing the sequence of chemical transformations, researchers can confirm the proposed reaction pathway or uncover unexpected side reactions.

Advanced spectroscopic techniques are particularly well-suited for this purpose. For example, modern NMR and IR probes can be directly inserted into a reaction vessel to collect data continuously. The combination of these techniques with computational modeling can provide a comprehensive picture of the reaction dynamics. researchgate.net The insights gained from in situ monitoring are essential for optimizing reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield, improve selectivity, and minimize the formation of impurities in the synthesis of complex molecules like this compound.

Multiscale Modeling Approaches for Complex Chemical Systems

Chemical processes, from molecular interactions to full-scale reactor performance, span a vast range of time and length scales. nih.govresearchgate.net Multiscale modeling aims to bridge these scales by integrating different computational techniques, each suited for a particular level of detail. nih.gov This approach provides a holistic understanding of a chemical system, from the quantum mechanical behavior of electrons to the fluid dynamics within a reactor. nih.govresearchgate.net

For nitropyrazole chemistry, a multiscale modeling framework would typically involve:

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the electronic structure and properties of individual molecules. researchgate.netnih.gov This provides data on molecular geometry, reaction energies, and transition states.

Molecular Dynamics (MD): Using the forces derived from QM or empirical force fields, MD simulations model the behavior of an ensemble of molecules over time. researchgate.net This allows for the study of properties like solvation, diffusion, and the conformational dynamics of molecules in a reaction medium.

Microkinetic Modeling: The kinetic parameters (rate coefficients) obtained from QM and MD are used to build detailed reaction network models. nih.gov These models can predict how the reaction rate and selectivity change with varying conditions.

By seamlessly integrating these different levels of theory, multiscale modeling provides a powerful predictive tool for the rational design of chemical processes. nih.gov This approach can accelerate the transition from laboratory-scale synthesis to industrial production for nitropyrazole-based compounds by optimizing reactor design and operating conditions for maximum efficiency and safety. nih.govjhu.edu

Q & A

Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves a multi-step approach. For example, the chlorobenzyl group can be introduced via nucleophilic substitution using 2-chlorobenzyl bromide and a pre-synthesized pyrazole intermediate. Nitration is then performed using a mixture of nitric acid and sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration. Key parameters include solvent choice (e.g., dichloromethane for nitration) and stoichiometric ratios to minimize byproducts . Similar protocols for pyrazole derivatives emphasize the use of inert atmospheres to prevent oxidation of intermediates .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the nitro group (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and chlorobenzyl moiety (distinct splitting patterns due to substituents) .
  • X-ray crystallography : Resolve the spatial arrangement of the nitro and chlorobenzyl groups, as demonstrated in structurally analogous compounds (e.g., 1-(2-nitrobenzyl)-1H-pyrrole derivatives) .
  • IR spectroscopy : Confirm nitro group presence via asymmetric stretching vibrations at ~1520 cm⁻¹ and symmetric vibrations at ~1350 cm⁻¹ .

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in nucleophilic substitutions, while low-temperature nitration reduces side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound from nitro-byproducts .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model electronic properties, such as Frontier Molecular Orbitals (FMOs), to predict sites susceptible to electrophilic or nucleophilic attack. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy at the pyrazole ring, favoring nucleophilic substitution at the 4-position . Comparative studies on similar nitro-pyrazoles validate these predictions experimentally .

Q. What strategies resolve contradictions in reported biological activities of structurally related pyrazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing nitro with amino groups) to isolate contributions to bioactivity. For example, nitro groups in pyrazoles often enhance antimicrobial activity but reduce solubility, complicating in vivo efficacy .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference from the chlorobenzyl group .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for drug discovery applications?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., nitro reduction to amine or dechlorination) .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds, which are critical for storage and formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.